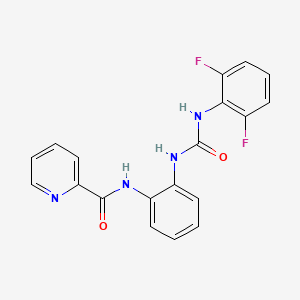

N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

An efficient strategy to achieve aryl-heteroaryl formation via RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates using a readily removable N-2,6-difluorophenyl arylamide directing group has been disclosed . A variety of heteroaromatic boronates as the coupling partners were shown to be able to participate in this protocol, providing the desired heteroarylated products with high reactivity and good tolerance of functional groups .Chemical Reactions Analysis

The compound has been used in RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates . This reaction provides the desired heteroarylated products with high reactivity and good tolerance of functional groups .Wissenschaftliche Forschungsanwendungen

Radiosynthesis and Evaluation for PET Imaging

N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide derivatives have been explored for their potential in positron emission tomography (PET) imaging. For instance, certain derivatives have shown improved binding affinity to metabotropic glutamate receptor subtype 4 (mGlu4), demonstrating the possibility of developing novel PET radioligands for brain imaging studies. These compounds could pave the way for non-invasive techniques to study neurological conditions by enabling the visualization of mGlu4 expression in the brain (Kun-Eek Kil et al., 2014).

Metal Complexation for Catalysis and Anticancer Research

N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide and its analogs have been extensively studied for their ability to form complexes with various metals, including iridium, ruthenium, and cobalt. These metal complexes exhibit a wide range of properties, from catalytic activity to potential anticancer effects. For example, iridium complexes containing N-(aryl)picolinamide ligands have been investigated for their cytotoxicities against cancer cell lines, showing promising results that could lead to new therapeutic agents (Zahra Almodares et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, derivatives of N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide have found applications in the development of OLEDs. These compounds serve as ligands for iridium(III) complexes that emit deep-blue phosphorescence, making them suitable for use in high-efficiency OLEDs. This research contributes to the advancement of display technologies by providing materials with excellent photophysical properties and operational stability (Hoe-Joo Seo et al., 2010).

Environmental Sensing

Another intriguing application is the development of mercury ion-selective optodes based on trityl-picolinamide as an ionophore. These sensors demonstrate high selectivity for Hg2+ ions, offering a practical solution for the detection of mercury in environmental water samples. Such advancements are crucial for monitoring and managing mercury pollution, thus protecting public health and the environment (B. Kuswandi et al., 2007).

Zukünftige Richtungen

The achievement of the C(sp2)–H heteroarylation could potentially offer a route to synthesize heterocyclic drug molecules in medicinal chemistry . This suggests that “N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide” and similar compounds could have future applications in the field of medicinal chemistry.

Eigenschaften

IUPAC Name |

N-[2-[(2,6-difluorophenyl)carbamoylamino]phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N4O2/c20-12-6-5-7-13(21)17(12)25-19(27)24-15-9-2-1-8-14(15)23-18(26)16-10-3-4-11-22-16/h1-11H,(H,23,26)(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQVQHBWPCHORX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)NC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2591037.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2591039.png)

![2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2591041.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2591044.png)

![[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2591054.png)

![N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2591056.png)

![(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methylidene]hydrazine](/img/structure/B2591059.png)